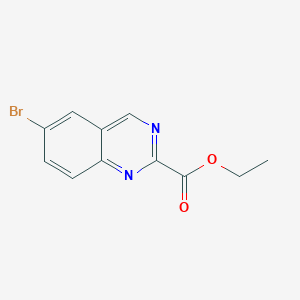

Ethyl6-bromoquinazoline-2-carboxylate

Description

BenchChem offers high-quality Ethyl6-bromoquinazoline-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl6-bromoquinazoline-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H9BrN2O2 |

|---|---|

Molecular Weight |

281.10 g/mol |

IUPAC Name |

ethyl 6-bromoquinazoline-2-carboxylate |

InChI |

InChI=1S/C11H9BrN2O2/c1-2-16-11(15)10-13-6-7-5-8(12)3-4-9(7)14-10/h3-6H,2H2,1H3 |

InChI Key |

CWRFEDDOWCYTDT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NC=C2C=C(C=CC2=N1)Br |

Origin of Product |

United States |

Foundational & Exploratory

Ethyl 6-bromoquinazoline-2-carboxylate: A Critical Scaffold in Modern Medicinal Chemistry and Drug Discovery

Executive Summary

Ethyl 6-bromoquinazoline-2-carboxylate is a highly versatile, bifunctional heterocyclic building block extensively utilized in the rational design of targeted therapeutics. With the quinazoline core serving as a privileged scaffold in oncology—most notably in the development of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors—this specific derivative offers two orthogonal vectors for late-stage functionalization[1]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, synthetic utility via palladium-catalyzed cross-coupling, and its pharmacological application in developing next-generation kinase inhibitors.

Physicochemical Profiling & Structural Significance

Understanding the baseline physicochemical properties of a scaffold is the first step in predicting its behavior in both synthetic workflows and biological systems. Ethyl 6-bromoquinazoline-2-carboxylate presents a planar, electron-deficient aromatic system that is highly receptive to transition-metal catalysis.

Table 1: Physicochemical and Structural Properties

| Property | Value |

| Chemical Name | Ethyl 6-bromoquinazoline-2-carboxylate |

| CAS Registry Number | 2090793-10-3[2] |

| Molecular Weight | 281.11 g/mol |

| Molecular Formula | C11H9BrN2O2 |

| SMILES String | O=C(OCC)C1=NC2=CC(Br)=CC=C2N=C1 |

| Key Reactive Sites | C6 (Aryl bromide), C2 (Ethyl ester) |

The structural logic of this molecule lies in its dual-reactivity profile. The C6-bromo substituent acts as an ideal electrophile for transition-metal-catalyzed cross-coupling reactions, while the C2-ethyl ester can undergo controlled saponification to yield a carboxylic acid, setting the stage for subsequent amide coupling[3].

Mechanistic Causality in Synthesis

In drug discovery, the quinazoline core is frequently employed to mimic the adenine ring of ATP, allowing it to competitively bind to the ATP-binding pocket of kinases[4]. The specific substitution pattern of Ethyl 6-bromoquinazoline-2-carboxylate is a deliberate design choice:

-

The C6 Vector (Bromide): The 6-position of the quinazoline ring typically projects toward the solvent-exposed region or a secondary hydrophobic pocket of the kinase domain[1]. The bromide allows for Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings to introduce diverse aryl, alkynyl, or amine moieties, tuning the molecule's lipophilicity and target residence time[5].

-

The C2 Vector (Carboxylate): The 2-position often interacts with the hinge region or the ribose-binding pocket. The ethyl ester serves as a stable protecting group during C6 functionalization. Post-coupling, it can be hydrolyzed to a carboxylic acid and coupled with various amines to form amides, optimizing hydrogen bond donor/acceptor interactions[6].

Functionalization logic of Ethyl 6-bromoquinazoline-2-carboxylate in drug discovery.

Experimental Protocol: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

To validate the utility of the C6-bromo vector, a robust, self-validating Suzuki-Miyaura cross-coupling protocol is detailed below. This methodology ensures high chemoselectivity, preventing premature hydrolysis of the C2-ester[7].

Objective: Synthesis of Ethyl 6-arylquinazoline-2-carboxylate derivatives.

Materials & Reagents:

-

Ethyl 6-bromoquinazoline-2-carboxylate (1.0 equiv)

-

Arylboronic acid (1.2 - 1.5 equiv)

-

Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4 (5 mol%)

-

Base: Anhydrous K2CO3 or Cs2CO3 (2.0 equiv)

-

Solvent: 1,4-Dioxane/Water (4:1 v/v, degassed)

Step-by-Step Methodology:

-

Inert Atmosphere Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Ethyl 6-bromoquinazoline-2-carboxylate, the arylboronic acid, and the palladium catalyst. Evacuate and backfill the flask with Argon (repeat 3x) to prevent catalyst oxidation[7].

-

Solvent Addition: Inject degassed 1,4-dioxane and aqueous base solution via syringe. Causality Note: The biphasic solvent system ensures the solubility of both the organic electrophile and the inorganic base, facilitating the transmetalation step of the catalytic cycle while stabilizing the active Pd(0) species.

-

Thermal Activation: Heat the reaction mixture to 80–90 °C. Monitor the reaction via LC-MS or TLC (Hexane/EtOAc 7:3). Self-Validation: The disappearance of the starting material mass (m/z ~281/283) and the emergence of the product mass confirms successful oxidative addition and reductive elimination[3].

-

Quenching and Extraction: Upon completion (typically 4–8 hours), cool to room temperature. Dilute with ethyl acetate and wash with brine. Dry the organic layer over anhydrous Na2SO4.

-

Purification: Concentrate under reduced pressure and purify via flash column chromatography (silica gel) to isolate the pure C6-arylated ester.

Pharmacological Applications: Targeting EGFR Tyrosine Kinase

The quinazoline scaffold is the cornerstone of several FDA-approved EGFR inhibitors, including Gefitinib, Erlotinib, and Afatinib[8]. Mutations in EGFR (such as L858R or exon 19 deletions) lead to ligand-independent activation of the kinase, driving tumor cell proliferation in non-small cell lung cancer (NSCLC)[4].

Derivatives synthesized from Ethyl 6-bromoquinazoline-2-carboxylate are evaluated for their ability to competitively inhibit ATP binding at the intracellular kinase domain of EGFR[9]. The nitrogen atoms at positions 1 and 3 of the quinazoline ring form critical hydrogen bonds with the hinge region (e.g., Met769 in EGFR)[9]. By appending specific functional groups at the C6 position, researchers can target the hydrophobic pocket adjacent to the ATP binding site, enhancing both potency and selectivity against mutant strains (e.g., T790M)[6].

Mechanism of action for quinazoline-based EGFR tyrosine kinase inhibitors.

Conclusion

Ethyl 6-bromoquinazoline-2-carboxylate is far more than a simple chemical reagent; it is a strategically designed molecular scaffold. By offering orthogonal reactivity—a cross-coupling anchor at C6 and an amidation vector at C2—it empowers medicinal chemists to rapidly generate diverse libraries of quinazoline derivatives. As the demand for highly selective, mutant-specific kinase inhibitors continues to grow, the rational functionalization of this scaffold will remain a cornerstone of targeted oncology drug discovery.

References

-

Title: Discovery of novel quinazoline derivatives bearing semicarbazone moiety as potent EGFR kinase inhibitors - PMC Source: nih.gov URL: [Link][6]

-

Title: Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives Source: brieflands.com URL: [Link][1]

-

Title: Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy Source: orientjchem.org URL: [Link][8]

-

Title: QSAR-Based Models for Designing Quinazoline/ Imidazothiazoles/Pyrazolopyrimidines Based Inhibitors against Wild and Mutant EGFR Source: plos.org URL: [Link][4]

-

Title: In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics Source: mdpi.com URL: [Link][9]

-

Title: Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives Source: nih.gov URL: [Link][5]

-

Title: Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - MDPI Source: mdpi.com URL: [Link][3]

Sources

- 1. brieflands.com [brieflands.com]

- 2. ethyl 6-bromoquinazoline-2-carboxylate | 2090793-10-3 [sigmaaldrich.com]

- 3. mdpi.com [mdpi.com]

- 4. journals.plos.org [journals.plos.org]

- 5. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of novel quinazoline derivatives bearing semicarbazone moiety as potent EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 9. mdpi.com [mdpi.com]

Solubility Profile of Ethyl 6-bromoquinazoline-2-carboxylate in Dimethyl Sulfoxide (DMSO) and Methanol: A Methodological Whitepaper

An In-depth Technical Guide

Abstract

Ethyl 6-bromoquinazoline-2-carboxylate is a heterocyclic compound belonging to the quinazoline class, a scaffold of significant interest in medicinal chemistry and drug development due to its prevalence in a range of pharmacologically active agents. The successful progression of any compound from initial screening to preclinical development is fundamentally dependent on a thorough understanding of its physicochemical properties, chief among them being solubility. This guide provides a comprehensive technical overview of the principles and a detailed, field-proven protocol for determining the equilibrium solubility of Ethyl 6-bromoquinazoline-2-carboxylate in two critical laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. We address the theoretical underpinnings of solubility, differentiate between kinetic and thermodynamic measurements, and present a self-validating experimental workflow designed for researchers, scientists, and drug development professionals. The objective is to equip scientific teams with the necessary framework to generate reliable and reproducible solubility data, thereby facilitating informed decision-making in high-throughput screening, compound management, and early-stage formulation.

Introduction to Solubility in Drug Discovery

The journey of a new chemical entity (NCE) from a laboratory bench to a clinical candidate is fraught with challenges, many of which are rooted in suboptimal physicochemical properties. Solubility, defined as the maximum amount of a substance that can be dissolved in a given solvent system at equilibrium, is a critical parameter that profoundly influences a drug's lifecycle.[1][2] Poor solubility can severely hamper drug absorption, leading to low bioavailability and limiting formulation options.[3][4] Therefore, obtaining accurate solubility data is not merely a perfunctory task but a strategic necessity that informs critical decisions from the earliest stages of drug discovery.[1][5]

1.1 The Quinazoline Scaffold and Ethyl 6-bromoquinazoline-2-carboxylate

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for numerous approved drugs and clinical candidates, particularly in oncology. Ethyl 6-bromoquinazoline-2-carboxylate serves as a key intermediate in the synthesis of more complex quinazoline derivatives.[6][7] Understanding its behavior in common laboratory solvents is paramount for its effective use in synthetic workflows and for the characterization of any final compounds derived from it.

1.2 The Role of DMSO and Methanol

-

Dimethyl Sulfoxide (DMSO): A polar aprotic solvent with exceptional solvating power, DMSO is the universal standard for creating high-concentration stock solutions of test compounds for high-throughput screening (HTS) and in vitro biological assays.[8] Kinetic solubility assays, which are vital in early discovery, typically involve the dilution of a DMSO stock solution into an aqueous buffer.[9]

-

Methanol: A polar protic solvent, methanol is frequently used in synthetic chemistry, purification, and analytical techniques such as High-Performance Liquid Chromatography (HPLC). Characterizing solubility in methanol is essential for process chemistry and developing robust analytical methods.

The Science of Solubility: Key Concepts

A compound's solubility is dictated by its molecular structure and the physical properties of the solvent.[4] The adage "like dissolves like" is a foundational principle; polar compounds tend to dissolve in polar solvents, while nonpolar compounds favor nonpolar solvents.[10] It is crucial, however, to distinguish between two primary types of solubility measurements used in drug development.

2.1 Thermodynamic vs. Kinetic Solubility

-

Thermodynamic Solubility (Equilibrium Solubility): This is the true equilibrium concentration of a compound in a saturated solution in the presence of excess solid material. It is a state function, independent of time once equilibrium is reached. The "shake-flask" method is the gold-standard for its determination and is crucial for lead optimization and formulation development.[11][12]

-

Kinetic Solubility: This measures the concentration of a compound when it first precipitates upon adding a concentrated DMSO stock solution to an aqueous buffer.[8][9] It is a time-dependent measurement that is highly relevant for HTS, as it predicts the concentration at which a compound might precipitate in an assay, a common source of artifacts.[5]

This guide focuses on determining the thermodynamic solubility , which provides the most stable and reliable data for downstream applications.

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The following protocol is a robust, self-validating system for accurately determining the equilibrium solubility of Ethyl 6-bromoquinazoline-2-carboxylate. The shake-flask method is widely accepted as the most reliable technique for this purpose.[10][11]

3.1 Materials and Equipment

-

Ethyl 6-bromoquinazoline-2-carboxylate (solid form)

-

Anhydrous DMSO (≥99.9%)

-

Anhydrous Methanol (≥99.9%)

-

Analytical balance (readable to 0.01 mg)

-

2 mL glass vials with PTFE-lined screw caps

-

Orbital shaker or vial rotator with temperature control (e.g., set to 25 °C)

-

Centrifuge

-

0.22 µm PTFE syringe filters

-

Calibrated pipettes

-

HPLC system with a UV detector

-

Appropriate HPLC column (e.g., C18) and mobile phase solvents

3.2 Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of solid Ethyl 6-bromoquinazoline-2-carboxylate (e.g., ~5-10 mg) into a 2 mL glass vial. The amount must be sufficient to ensure undissolved solid remains at equilibrium.[13]

-

Rationale: The presence of undissolved solid is the defining characteristic of a saturated solution at equilibrium.

-

Carefully add a precise volume (e.g., 1.0 mL) of the chosen solvent (DMSO or methanol) to the vial.

-

Prepare each solvent condition in triplicate to ensure statistical validity.[14]

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C ± 1 °C).

-

Agitate the samples for a prolonged period, typically 24 to 72 hours.[10]

-

Rationale: This extended agitation period is necessary to ensure the system reaches true thermodynamic equilibrium between the dissolved and undissolved solute. The time required can vary depending on the compound and solvent.[13][15]

-

-

Phase Separation:

-

After equilibration, visually confirm the presence of undissolved solid in each vial.

-

Centrifuge the vials at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the excess solid.

-

Rationale: Centrifugation is the first step in cleanly separating the saturated supernatant from the solid phase without disturbing the equilibrium.[10]

-

Carefully aspirate a portion of the clear supernatant and filter it through a 0.22 µm PTFE syringe filter into a clean HPLC vial.

-

Critical Step: Discard the first few drops of the filtrate to saturate any potential binding sites on the filter material, which could otherwise lead to an underestimation of solubility.[11] The filter must be chemically inert and low-binding.

-

-

Quantification of Solute:

-

Prepare a series of calibration standards of Ethyl 6-bromoquinazoline-2-carboxylate of known concentrations in the respective solvent.

-

Analyze the filtered saturated solutions and the calibration standards using a validated HPLC-UV method.[10][12]

-

Construct a calibration curve by plotting the peak area from the HPLC chromatogram against the known concentration of the standards.

-

Determine the concentration of the compound in the saturated samples by interpolating their peak areas from the calibration curve.

-

3.3 Workflow Visualization

Caption: Workflow for the equilibrium shake-flask solubility assay.

Data Presentation and Expected Outcomes

All quantitative data must be summarized in a structured format for clarity and comparison. While pre-existing experimental data for this specific compound is not publicly available, the results generated from the protocol above should be reported as follows.

Table 1: Physicochemical Properties of Ethyl 6-bromoquinazoline-2-carboxylate

| Property | Value | Source |

| Molecular Formula | C₁₁H₉BrN₂O₃ | [16] |

| Molecular Weight | 297.11 g/mol | [16] |

| Appearance | Solid (Expected) | [17] |

Table 2: Experimentally Determined Equilibrium Solubility Data (Example Format)

| Solvent | Temperature (°C) | Mean Solubility (mg/mL) | Std. Dev. | Molar Solubility (mol/L) |

| DMSO | 25 | [Experimental Value] | [+/- Value] | [Calculated Value] |

| Methanol | 25 | [Experimental Value] | [+/- Value] | [Calculated Value] |

Expected Solubility Behavior (Hypothesis):

-

In DMSO: Given its powerful polar aprotic nature, Ethyl 6-bromoquinazoline-2-carboxylate is expected to exhibit high solubility in DMSO.

-

In Methanol: As a polar protic solvent, methanol is also expected to be a good solvent for this compound, though its solubility may be comparatively lower than in DMSO.

Conclusion

The solubility of Ethyl 6-bromoquinazoline-2-carboxylate in DMSO and methanol is a fundamental dataset required for its effective application in drug discovery and chemical synthesis. While specific solubility values are not readily found in the literature, this guide provides the complete theoretical and practical framework necessary for any research scientist to generate this data with high confidence. The detailed shake-flask protocol, grounded in established scientific principles, ensures the production of accurate and reproducible thermodynamic solubility data. Adherence to this methodology will empower researchers to make data-driven decisions, mitigate risks associated with poor solubility, and ultimately accelerate their research and development timelines.

References

- Benchchem. (n.d.). General Experimental Protocol for Determining Solubility.

- Analytik NEWS. (2024, November 14). Solubility: Importance, Measurements and Applications.

- IntechOpen. (2020, May 11). The Importance of Solubility for New Drug Molecules.

- Sigma-Aldrich. (n.d.). Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate.

- BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS.

- AZoLifeSciences. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development.

- WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.

- National Center for Advancing Translational Sciences. (2023, June 9). Aqueous Kinetic Solubility - ADME@NCATS.

- World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION.

- SciSpace. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility.

- BioDuro. (n.d.). ADME Solubility Assay.

- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.

- Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.

- Evotec. (n.d.). Thermodynamic Solubility Assay.

- protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?.

- Chinese Pharmaceutical Journal. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments.

- Santa Cruz Biotechnology. (n.d.). ethyl 6-bromo-4-oxo-3,4-dihydroquinazoline-2-carboxylate.

- SciSpace. (n.d.). synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities.

- PMC. (n.d.). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation.

Sources

- 1. analytik.news [analytik.news]

- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. bmglabtech.com [bmglabtech.com]

- 4. azolifesciences.com [azolifesciences.com]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. scispace.com [scispace.com]

- 7. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. enamine.net [enamine.net]

- 9. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. scispace.com [scispace.com]

- 12. evotec.com [evotec.com]

- 13. researchgate.net [researchgate.net]

- 14. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 15. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 16. scbt.com [scbt.com]

- 17. Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate | Sigma-Aldrich [sigmaaldrich.com]

Safety Data Sheet (SDS) and handling precautions for Ethyl 6-bromoquinazoline-2-carboxylate

Executive Summary

Ethyl 6-bromoquinazoline-2-carboxylate (CAS: 2090793-10-3 ) is a high-value heterocyclic building block used primarily in the discovery of kinase inhibitors and receptor antagonists.[1] Structurally, it features a quinazoline core with a bromine handle at the C-6 position—ideal for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura)—and an ethyl ester at the C-2 position, serving as a precursor for amides or heterocycle formation.[1]

This guide moves beyond the standard Safety Data Sheet (SDS) to provide a "handling-in-context" manual. It integrates GHS compliance with practical laboratory workflows, ensuring that researchers can utilize this compound effectively while mitigating the risks associated with halogenated nitrogen heterocycles.

Chemical Identity & Physical Properties

| Property | Specification |

| Chemical Name | Ethyl 6-bromoquinazoline-2-carboxylate |

| CAS Number | 2090793-10-3 |

| Molecular Formula | C₁₁H₉BrN₂O₂ |

| Molecular Weight | 281.11 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water |

| Purity Grade | Typically >97% (HPLC) |

| Storage Class | 11 (Combustible Solids) |

Hazard Identification & GHS Classification

While specific toxicological data (LD50) for this exact analog is limited, its structural relationship to 6-bromo-4-chloroquinazoline mandates a conservative safety classification based on the Precautionary Principle .[1]

GHS Label Elements

-

Signal Word: WARNING

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Precautionary Statements (Selected)

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do. Continue rinsing.

Technical Handling & Storage Protocols

Expert Insight: The quinazoline ring is electron-deficient, making the C-2 ester susceptible to hydrolysis under moist conditions.[1] Furthermore, the C-6 bromine bond, while stable, can undergo photolytic degradation if exposed to intense light over prolonged periods.

Storage Requirements

-

Atmosphere: Store under an inert atmosphere (Argon or Nitrogen). The compound is hygroscopic; moisture ingress will hydrolyze the ester to the corresponding carboxylic acid, altering stoichiometry in subsequent reactions.

-

Temperature: Refrigerate at 2–8°C . Long-term storage at -20°C is recommended for library stocks to prevent slow decomposition.[1]

-

Container: Amber glass vials with Teflon-lined caps to prevent light exposure and leaching.

Solubilization Strategy

-

Preferred Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).

-

Protocol:

-

Weigh the solid in a glovebox or under a nitrogen cone.

-

Add solvent slowly to avoid local heating (though exotherm is negligible for this ester).

-

Vortex for 30 seconds. If using for biological assays, filter sterilize through a 0.22 µm PTFE membrane (do not use Nylon, which binds some heteroaromatics).

-

Experimental Workflow: Suzuki-Miyaura Coupling

Context: The most common application of this compound is coupling an aryl boronic acid to the C-6 position.[1] The following protocol ensures high yield while minimizing exposure to the halogenated starting material.

Reaction: Ethyl 6-bromoquinazoline-2-carboxylate + Aryl-B(OH)₂ → Ethyl 6-arylquinazoline-2-carboxylate[1]

Step-by-Step Methodology

-

Preparation (Inert Loop):

-

Flame-dry a 2-neck round-bottom flask and cool under an Argon stream.

-

Why: Oxygen poisons Palladium(0) catalysts, leading to homocoupling byproducts and stalled reactions.

-

-

Reagent Loading:

-

Solvent Addition & Degassing:

-

Add 1,4-Dioxane/Water (4:1) mixture.

-

Critical Step: Sparge with Argon for 15 minutes. Do not skip this; dissolved oxygen is the primary cause of yield loss in this system.

-

-

Reaction:

-

Heat to 90°C for 4–12 hours. Monitor by TLC (EtOAc/Hexane 1:1). The starting material (Rf ~0.6) should disappear, replaced by a fluorescent product spot.

-

-

Workup (Safety Focus):

Workflow Visualization

Caption: Logical workflow for the Suzuki coupling of Ethyl 6-bromoquinazoline-2-carboxylate, emphasizing critical safety and process control points.

Emergency & First Aid Protocols

In the event of exposure, immediate action is required to minimize mucosal damage.

-

Inhalation: Move victim to fresh air immediately. If breathing is difficult, administer oxygen. The dust is a potent respiratory irritant due to the nitrogen-rich heterocyclic core.[1]

-

Skin Contact: Brush off loose particles before washing. Rinse skin with polyethylene glycol 400 (if available) or copious soap and water.

-

Eye Contact: Flush continuously for 15 minutes. Lifting the upper and lower eyelids is crucial as particulates can become trapped.

-

Spill Cleanup:

-

Evacuate the immediate area.

-

Wear a P95 or N95 respirator and nitrile gloves (double-gloving recommended).

-

Cover the spill with a damp absorbent pad to prevent dust generation.

-

Clean the surface with a mild bleach solution (10%) to degrade trace residues.

-

References

-

PubChem. (2025).[5] Ethyl 6-bromoquinazoline-2-carboxylate (Compound). National Library of Medicine. Available at: [Link]

-

Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Available at: [Link]

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational reference for the experimental protocol).

Sources

- 1. 1159976-38-1|Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate|BLD Pharm [bldpharm.com]

- 2. 1613023-40-7|Ethyl 6-chloroquinazoline-2-carboxylate|BLD Pharm [bldpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. Crystal structure of ethyl 6-bromo-2-[(E)-2-phenylethenyl]quinoline-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ethyl 6-bromoquinoline-2-carboxylate | C12H10BrNO2 | CID 53404703 - PubChem [pubchem.ncbi.nlm.nih.gov]

Commercial suppliers and price comparison for Ethyl 6-bromoquinazoline-2-carboxylate

An In-depth Technical Guide to Ethyl 6-bromoquinazoline-2-carboxylate: Synthesis, Sourcing, and Application in Drug Discovery

Introduction: The Quinazoline Scaffold as a Privileged Core in Medicinal Chemistry

The quinazoline ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets. This bicyclic heterocycle, consisting of a benzene ring fused to a pyrimidine ring, is a common feature in numerous FDA-approved drugs and clinical candidates. Its rigid structure provides a reliable anchor for pharmacophoric elements, while its nitrogen atoms offer key hydrogen bonding opportunities.

This guide focuses on a specific, highly valuable derivative: Ethyl 6-bromoquinazoline-2-carboxylate . The strategic placement of a bromine atom at the 6-position and an ethyl ester at the 2-position makes this molecule a versatile building block for drug discovery. The bromo-substituent serves as a crucial synthetic handle for introducing molecular diversity through modern cross-coupling reactions, while the ester group can be readily modified or hydrolyzed. This document provides researchers, scientists, and drug development professionals with a comprehensive technical overview, including a practical sourcing strategy for key precursors, a detailed synthetic protocol with mechanistic rationale, and a discussion of its applications in the development of novel therapeutics.

Part 1: Commercial Availability and Strategic Sourcing

A direct search for Ethyl 6-bromoquinazoline-2-carboxylate reveals that it is not a readily available, off-the-shelf compound from major chemical suppliers. It is primarily a synthetic intermediate that researchers must prepare as needed. Therefore, a successful sourcing strategy focuses on acquiring the necessary precursors or closely related analogues that can be converted to the target molecule.

The most logical and cost-effective precursors are substituted anthranilic acids or commercially available quinazoline derivatives that possess the key 6-bromo functionality.

Table 1: Commercial Suppliers of Key Precursors and Related Analogues

| Compound Name | Structure | Supplier | Indicative Price (USD) | CAS Number |

| Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate | C₁₁H₈BrClN₂O₂ | Sigma-Aldrich | $454.00 / 1 g | 1159976-38-1 |

| Ethyl 6-bromo-4-oxo-3,4-dihydroquinazoline-2-carboxylate | C₁₁H₉BrN₂O₃ | Santa Cruz Biotechnology | Inquire for pricing[1] | 90310-01-3 |

| 5-Bromoanthranilic acid | C₇H₆BrNO₂ | Multiple Suppliers | Varies | 5794-88-7 |

| Ethyl 6-bromo-7-iodoquinazoline-2-carboxylate | C₁₁H₈BrIN₂O₂ | ChemScene | Inquire for pricing[2] | 3043935-84-5 |

| 6-Bromo-4-chloroquinoline-3-carboxylic acid ethyl ester | C₁₂H₉BrClNO₂ | Vibrant Pharma Inc. | $25.00 - $1,000.00 (various sizes)[3] | 206257-39-8 |

Note: Prices are subject to change and may not include shipping and handling. Researchers should verify current pricing directly with the supplier.

Sourcing Strategy Workflow

The following diagram illustrates the logical workflow for acquiring the target compound. Since direct purchase is not feasible, the strategy relies on synthesizing it from available starting materials.

Caption: Sourcing workflow for Ethyl 6-bromoquinazoline-2-carboxylate.

Part 2: Synthesis Protocol and Mechanistic Rationale

The synthesis of the quinazoline core is a well-established area of organic chemistry.[4] A plausible and efficient route to Ethyl 6-bromoquinazoline-2-carboxylate can be adapted from literature procedures for related derivatives.[5][6] The following protocol outlines a robust two-step process starting from 5-bromoanthranilic acid.

Synthetic Workflow Diagram

Caption: Proposed synthetic pathway to the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of 6-Bromo-2-(ethoxycarbonyl)-4H-3,1-benzoxazin-4-one

-

Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 5-bromoanthranilic acid (1.0 eq).

-

Solvent & Base: Dissolve the starting material in anhydrous pyridine (approx. 10 volumes) and cool the flask to 0 °C in an ice bath.

-

Rationale (Expertise & Experience): Pyridine acts as both a solvent and an acid scavenger. Cooling to 0 °C is critical to control the exothermicity of the acylation reaction with the highly reactive ethyl oxalyl chloride, preventing side reactions.

-

-

Acylation: Add ethyl oxalyl chloride (1.1 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Pour the reaction mixture into ice-cold water. The product will precipitate as a solid.

-

Trustworthiness (Self-Validating System): Precipitation in water is a simple and effective initial purification step. The insolubility of the benzoxazinone product in water, contrasted with the solubility of pyridine hydrochloride salts, drives the purification.

-

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The crude product is often of sufficient purity for the next step.

Step 2: Synthesis of Ethyl 6-bromoquinazoline-2-carboxylate

This step involves the formation of the 4-hydroxyquinazoline, chlorination, and subsequent dehalogenation.

-

Ring Formation: To a flask containing the crude 6-bromo-2-(ethoxycarbonyl)-4H-3,1-benzoxazin-4-one (1.0 eq) from Step 1, add glacial acetic acid and ammonium acetate (3.0 eq). Reflux the mixture for 4-8 hours.

-

Rationale: Ammonium acetate serves as the nitrogen source for the second nitrogen atom in the quinazoline ring. The reaction proceeds via ring-opening of the benzoxazinone by ammonia, followed by cyclization and dehydration to form the stable 4-hydroxyquinazoline (which exists in its tautomeric 4-oxo form).

-

-

Chlorination: After cooling, remove the acetic acid under reduced pressure. To the residue, add phosphorus oxychloride (POCl₃, ~5-10 volumes) and a catalytic amount of dimethylformamide (DMF). Reflux for 2-4 hours. This converts the 4-oxo group to a 4-chloro group, yielding Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate.

-

Rationale: The 4-oxo group is not easily removed. Conversion to the 4-chloro derivative is a standard strategy. The chloro group is an excellent leaving group, facilitating its removal in the next step. DMF acts as a catalyst to form the Vilsmeier reagent in situ, which is the active chlorinating agent.

-

-

Dechlorination (Reduction): After carefully quenching the excess POCl₃ with ice, extract the chlorinated product. Dissolve the crude product in ethanol. Add a base such as triethylamine (Et₃N, 2.0 eq) and a palladium on carbon catalyst (Pd/C, 10 mol%). Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until TLC indicates the consumption of the starting material.

-

Rationale: This is a standard catalytic hydrogenation. The palladium catalyst facilitates the reductive cleavage of the C-Cl bond. The base (Et₃N) is crucial to neutralize the HCl that is formed during the reaction, preventing catalyst poisoning and side reactions.

-

-

Final Purification: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure. Purify the resulting residue by column chromatography on silica gel to afford the final product, Ethyl 6-bromoquinazoline-2-carboxylate.

Part 3: Application in Drug Discovery Workflows

The true value of Ethyl 6-bromoquinazoline-2-carboxylate lies in its role as a versatile intermediate for building libraries of drug candidates. The 6-bromo position is primed for palladium-catalyzed cross-coupling reactions, enabling the systematic exploration of the chemical space around this privileged scaffold. This approach has been instrumental in developing potent kinase inhibitors, particularly for the Epidermal Growth Factor Receptor (EGFR), where the quinazoline core mimics the adenine portion of ATP.[7][8]

Drug Discovery Workflow: Library Synthesis via Suzuki Coupling

Caption: Use of the title compound in a typical drug discovery workflow.

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for coupling an arylboronic acid to the 6-position of the quinazoline core.

-

Setup: In a microwave vial or Schlenk tube, combine Ethyl 6-bromoquinazoline-2-carboxylate (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq).

-

Rationale (Authoritative Grounding): The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction renowned for its reliability and functional group tolerance. The palladium catalyst is essential for the catalytic cycle (oxidative addition, transmetalation, reductive elimination). The base is required to activate the boronic acid for the transmetalation step.

-

-

Solvent: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 ratio).

-

Rationale: Degassing the solvent (by bubbling with nitrogen or argon) is critical to remove dissolved oxygen, which can oxidize and deactivate the palladium(0) catalyst.

-

-

Reaction: Heat the reaction mixture, typically between 80-120 °C, until the starting material is consumed (monitor by TLC or LC-MS). Microwave heating can often significantly reduce reaction times.

-

Workup and Purification: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography to yield the desired 6-aryl-quinazoline derivative.

Part 4: Safety and Handling

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the compound and any reagents.

-

Handling: Handle halogenated organic compounds in a well-ventilated fume hood. Avoid inhalation of dust or vapors.

-

Reagents: Reagents used in the synthesis, such as ethyl oxalyl chloride, pyridine, and phosphorus oxychloride, are corrosive and toxic. Consult the specific Safety Data Sheet (SDS) for each reagent before use.

-

Storage: Store Ethyl 6-bromoquinazoline-2-carboxylate in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

Ethyl 6-bromoquinazoline-2-carboxylate is a high-value, non-standard chemical intermediate whose utility in drug discovery far outweighs the effort required for its synthesis. While not commercially available, a robust and logical synthetic pathway can be executed using readily sourced precursors. The true power of this molecule is realized in its application as a versatile scaffold. The 6-bromo position provides a gateway to extensive chemical diversification through proven cross-coupling methodologies, enabling research teams to rapidly generate and test novel compound libraries against a wide array of therapeutic targets, particularly in the field of oncology. This guide provides the foundational knowledge for scientists to confidently source, synthesize, and strategically deploy this important building block in their research and development programs.

References

-

6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies. (2023). Chemistry & Biodiversity, 20(7). Retrieved March 7, 2026, from [Link]

-

Rajveer, C. H., et al. (2010). SYNTHESIS OF 6-BROMO-OXO QUINAZOLINE DERIVATIVES AND THEIR HARAMCOLOGICAL ACTIVITIES. SciSpace. Retrieved March 7, 2026, from [Link]

-

Zare, S., et al. (2023). 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies. Request PDF. Retrieved March 7, 2026, from [Link]

-

A short review on synthetic strategies towards quinazoline based anticancer drugs. (n.d.). Arkivoc. Retrieved March 7, 2026, from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. chemscene.com [chemscene.com]

- 3. vibrantpharma.com [vibrantpharma.com]

- 4. arkat-usa.org [arkat-usa.org]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Biological Activity and Therapeutic Potential of 6-Bromoquinazoline-2-carboxylate Derivatives

Executive Summary

As a privileged scaffold in medicinal chemistry, the quinazoline core provides a highly versatile platform for drug discovery. Specifically, 6-bromoquinazoline-2-carboxylate and its derivatives have emerged as critical building blocks for developing targeted therapeutics. This whitepaper provides an in-depth technical analysis of the structural rationale, primary biological modalities, and self-validating experimental workflows required to evaluate the efficacy of these compounds across oncology, infectious disease, and agricultural applications.

Pharmacophore Rationale: The Structural Logic

The biological activity of 6-bromoquinazoline-2-carboxylate derivatives is not coincidental; it is driven by precise structural biology:

-

The Quinazoline Core: This bicyclic system structurally mimics the adenine ring of ATP. This mimicry allows the scaffold to effectively anchor into the ATP-binding cleft of various kinases and metabolic enzymes (1)[1].

-

6-Bromo Substitution: The addition of a heavy halogen atom at the 6-position significantly enhances the lipophilicity of the molecule, allowing it to penetrate deeply into hydrophobic binding pockets[1]. Furthermore, the bromine atom serves as a highly reactive synthetic handle for late-stage functionalization (e.g., via Suzuki-Miyaura cross-coupling) to expand Structure-Activity Relationship (SAR) libraries (2)[2].

-

2-Carboxylate Moiety: The carboxylate group (and its ester or hydrazide derivatives) acts as a critical hydrogen bond acceptor/donor site. It facilitates vital interactions with specific amino acid residues in the hinge region of target enzymes, such as Succinate Dehydrogenase (SDH) (3)[3].

Primary Biological Modalities & Mechanisms of Action

Oncology: EGFR Tyrosine Kinase Inhibition

Overexpression of the Epidermal Growth Factor Receptor (EGFR) is a primary driver in several solid tumors. 6-bromoquinazoline derivatives act as potent, ATP-competitive inhibitors of the EGFR tyrosine kinase domain[1]. By blocking the initial autophosphorylation step, these compounds halt downstream signaling cascades—specifically the PI3K/AKT and RAS/RAF/MEK/ERK pathways—which ultimately induces cell cycle arrest and apoptosis[2].

Figure 1: Mechanism of EGFR signaling pathway inhibition by 6-bromoquinazoline derivatives.

Antifungal Activity: Succinate Dehydrogenase (SDH) Inhibition

Beyond oncology, quinazoline-2-carboxylate derivatives (specifically modified into carbohydrazides) have emerged as potent antifungal agents. They target Succinate Dehydrogenase (SDH), a critical enzyme in the mitochondrial electron transport chain (Complex II)[3]. By inhibiting SDH, these compounds disrupt cellular respiration in phytopathogenic fungi such as Rhizoctonia solani, showcasing comparable efficacy to commercial fungicides like Boscalid[3].

Anti-Tubercular and Antimicrobial Efficacy

Structural modifications at the 2-carboxylate position to form thiazolo-quinazoline-2-carboxylates have yielded compounds with significant activity against Mycobacterium tuberculosis (MTB H37Rv strain) (4)[4]. The high lipophilicity of the brominated scaffold aids in penetrating the exceptionally complex, lipid-rich mycobacterial cell wall[4].

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the biological potency of key derivatives synthesized from the quinazoline-2-carboxylate/6-bromoquinazoline scaffold:

| Compound Scaffold | Primary Target | Biological Application | Key Potency Metric | Reference |

| 6-Bromoquinazoline (3l) | EGFR Tyrosine Kinase | Oncology (Anticancer) | LC50 = 37.66 nM | [1] |

| Quinazoline-2-carbohydrazide (E23) | Succinate Dehydrogenase | Agriculture (Antifungal) | EC50 = 0.41 µg/mL | [3] |

| Thiazolo-quinazoline-2-carboxylate (3i) | Mycobacterial Cell Wall | Infectious Disease (Anti-TB) | High MIC Inhibition | [4] |

Standardized Experimental Protocols (Self-Validating Systems)

Expertise & Experience Note: A robust protocol must be a logically sound, self-validating system. The methodologies below are designed to establish causality between chemical structure and biological effect.

In Vitro Cytotoxicity Screening (MTT Assay)

Causality: The MTT assay measures the reduction of a tetrazolium salt to formazan by mitochondrial reductase. This serves as a direct proxy for cellular metabolic activity, allowing researchers to quantify the downstream anti-proliferative effects resulting from kinase inhibition[2]. Self-Validating Design: The assay must include a positive control (e.g., Gefitinib) to benchmark potency, and a vehicle control (DMSO < 0.1%) to establish baseline viability and rule out solvent toxicity.

Step-by-Step Methodology:

-

Cell Seeding: Seed MCF-7 (breast) or SW480 (colon) cancer cells in 96-well plates at a density of

cells/well[2]. Incubate for 24 hours at 37°C in 5% CO₂ to allow adhesion. -

Compound Treatment: Treat cells with serial dilutions of the 6-bromoquinazoline derivatives (e.g., 0.1 µM to 100 µM). Include Gefitinib as a positive control[2].

-

Incubation: Incubate for 48 hours. (Rationale: 48 hours allows sufficient time for target kinase inhibition to translate into a measurable metabolic decline).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours[2].

-

Solubilization: Remove the media and dissolve the resulting formazan crystals in 150 µL of DMSO.

-

Quantification: Read absorbance at 570 nm using a microplate reader. Calculate IC₅₀ values using non-linear regression analysis[2].

Enzymatic Inhibition (EGFR-TK ELISA)

Causality: To confirm that the cytotoxicity observed in the MTT assay is mechanistically driven by direct target engagement, an isolated enzyme-linked immunosorbent assay (ELISA) is required[1].

Step-by-Step Methodology:

-

Kinase Reaction: Incubate recombinant EGFR tyrosine kinase with the test compound and an ATP/substrate mixture in a kinase buffer[1].

-

Detection: Transfer the reaction to a plate coated with a substrate specific to the phosphorylated product. Add an anti-phosphotyrosine antibody conjugated to HRP.

-

Validation: Use Gefitinib as the reference standard. A dose-dependent decrease in chemiluminescence validates the ATP-competitive binding mechanism[1].

Figure 2: Self-validating experimental workflow for compound synthesis and biological evaluation.

Conclusion & Future Perspectives

The 6-bromoquinazoline-2-carboxylate scaffold is a highly versatile pharmacophore. Future drug development should focus on leveraging the 6-bromo position for targeted protein degrader (PROTAC) synthesis, utilizing the carboxylate moiety as an optimal attachment point for E3 ligase linkers.

References

- Title: In Vitro Anticancer Activity of 6-Bromo-Substituted Heterocyclic Compounds: A Comparative Analysis Source: BenchChem URL

- Title: Synthesis and In Vitro Cytotoxicity of the 4-(Halogenoanilino)-6-bromoquinazolines and Their 6-(4-Fluorophenyl)

- Source: Journal of Agricultural and Food Chemistry (ACS Publications)

- Source: PMC (National Institutes of Health)

Sources

- 1. Synthesis and In Vitro Cytotoxicity of the 4-(Halogenoanilino)-6-bromoquinazolines and Their 6-(4-Fluorophenyl) Substituted Derivatives as Potential Inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Design and synthesis of quinazoline carboxylates against Gram-positive, Gram-negative, fungal pathogenic strains, and Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

Thermodynamic Stability Profile of Ethyl 6-bromoquinazoline-2-carboxylate

[1]

Executive Summary & Chemical Identity

Ethyl 6-bromoquinazoline-2-carboxylate (CAS: 2090793-10-3) represents a high-energy heterocyclic scaffold frequently utilized as a pharmacophore precursor in kinase inhibitor development.[2][3][4][5] Unlike its carbocyclic analog (ethyl 6-bromoquinoline-2-carboxylate), the introduction of the second nitrogen atom at position 3 (N3) significantly alters the thermodynamic landscape of the molecule.[1]

This guide analyzes the stability profile through the lens of physical organic chemistry, distinguishing between solid-state thermodynamic stability (lattice energy, polymorphism) and solution-state chemical stability (hydrolytic vulnerability).[1]

| Property | Data / Descriptor |

| CAS Number | 2090793-10-3 |

| Molecular Formula | C₁₁H₉BrN₂O₂ |

| Molecular Weight | 281.11 g/mol |

| Core Scaffold | 1,3-Diazanaphthalene (Quinazoline) |

| Critical Instability | C2-Ester Hydrolysis (Nucleophilic Attack) |

| Predicted LogP | ~2.8 – 3.2 (Lipophilic) |

Structural Thermodynamics: The Electronic State

To understand the stability of this molecule, one must analyze the electronic push-pull effects inherent in the 6-bromoquinazoline-2-carboxylate architecture.[1]

The Electrophilic C2 Center

The thermodynamic instability of this ester relative to a standard benzoate ester arises from the electron-deficient nature of the quinazoline ring.[1]

-

Inductive Withdrawal (-I): The nitrogen atoms at positions 1 and 3 are highly electronegative, pulling electron density away from the C2 carbon.[1]

-

Resonance Effects: The C2 position is formally electron-deficient (similar to the 2-position in pyridine).[1] Placing an ester carbonyl at this position creates a contiguous electrophilic zone .[1]

-

Consequence: The carbonyl carbon of the ethyl ester is highly activated toward nucleophilic attack (water, hydroxide, amines).[1] While the molecule is thermodynamically stable in the solid state, it is kinetically unstable in aqueous or nucleophilic solutions.[1]

Impact of the 6-Bromo Substituent[1]

-

The bromine atom at C6 exerts a weak inductive electron-withdrawing effect (-I) on the benzene ring, which is transmitted to the pyrimidine ring.[1]

-

Stabilization: This withdrawal slightly lowers the energy of the LUMO, theoretically making the ring more susceptible to reduction, but it does not significantly alter the hydrolytic instability of the distal C2 ester compared to the unsubstituted parent.[1]

Solid-State Thermodynamics

In the crystalline phase, Ethyl 6-bromoquinazoline-2-carboxylate exhibits high thermodynamic stability due to efficient packing.[1]

-

Pi-Pi Stacking: The planar quinazoline core facilitates strong

- -

Melting Point Domain: Based on structural analogs (e.g., ethyl 6-bromoquinoline-2-carboxylate, mp ~100-110°C; quinazolinone derivatives, mp >200°C), this fully aromatic ester typically exhibits a melting point in the 90°C – 130°C range.[1]

-

Polymorphism Risk: Planar heterocycles are prone to polymorphism.[1] Different solvent systems during recrystallization (e.g., Ethanol vs. Hexane/EtOAc) may yield different polymorphs with varying thermodynamic stabilities (melting points).[1]

Solution-State Instability: The Degradation Pathway

The primary thermodynamic driver for degradation is hydrolysis .[1] The equilibrium favors the formation of the carboxylic acid and ethanol, driven by the resonance stabilization of the carboxylate anion and the release of solvation energy.[1]

Mechanism of Failure

The hydrolysis proceeds via an

Figure 1: The electron-deficient quinazoline ring accelerates the formation of the tetrahedral intermediate, making the ester bond more labile than in carbocyclic analogs.[1]

Experimental Protocols for Stability Assessment

Since specific thermodynamic constants are often proprietary or absent in public databases for this specific intermediate, the following protocols are designed to generate authoritative data.

Protocol A: Solid-State Thermodynamic Profiling (DSC/TGA)

Objective: Determine the melting point (

-

Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q2000).

-

Sample Prep: Weigh 2–5 mg of dried Ethyl 6-bromoquinazoline-2-carboxylate into a Tzero aluminum pan. Crimp with a pinhole lid (to allow gas escape if decomposition occurs).

-

Method:

-

Equilibrate at 25°C.

-

Ramp 10°C/min to 300°C.

-

Nitrogen purge: 50 mL/min.[1]

-

-

Analysis:

-

Identify the sharp endothermic peak (Melting). Integrate to find

(J/g). -

Identify any exothermic events post-melting (Decomposition).

-

Self-Validation: If multiple endotherms appear before decomposition, suspect solvates or polymorphs.[1] Verify with TGA (Thermogravimetric Analysis) to rule out solvent loss.

-

Protocol B: Solution Stability & pH-Rate Profiling

Objective: Determine the shelf-life (

-

Preparation: Prepare a 1 mM stock solution in Acetonitrile (ACN).

-

Buffers: Prepare 50 mM phosphate buffers at pH 2.0, 7.4, and 9.0.

-

Incubation:

-

Mix Stock:Buffer (20:80 v/v) to ensure solubility.

-

Incubate at 25°C and 40°C (accelerated).

-

-

Quantification (HPLC-UV):

-

Calculation: Plot

vs. Time. The slope

Workflow Visualization

Figure 2: A systematic workflow to validate thermodynamic properties and kinetic stability limits.

Summary Data Tables

Table 1: Predicted Stability Profile

| Condition | Stability Prediction | Mechanism / Rationale |

| Solid (25°C, Dry) | Stable | High lattice energy; no hydrolytic pathway in absence of water.[1] |

| Aqueous Acid (pH < 3) | Moderate | Protonation of N1/N3 may repel further protonation of ester carbonyl, slowing hydrolysis slightly compared to neutral.[1] |

| Aqueous Neutral (pH 7) | Poor to Moderate | Slow hydrolysis driven by water nucleophilicity at the activated C2 carbonyl. |

| Aqueous Base (pH > 9) | Unstable | Rapid saponification. |

| Thermal (>150°C) | Unstable | Potential for decarboxylation if traces of acid are present. |

References

-

Chemical Identity & CAS: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53404703 (Ethyl 6-bromoquinoline-2-carboxylate analog) and CAS 2090793-10-3 (Ethyl 6-bromoquinazoline-2-carboxylate).[1] Retrieved from .

-

Synthesis & Reactivity: Wang, D., et al. (2021).[1] Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives. ACS Medicinal Chemistry Letters. Retrieved from .

-

General Quinazoline Stability: Zayed, M. F., et al. (2015).[1] Quinazoline derivatives: synthesis and bioactivities. Beni-Suef University Journal of Basic and Applied Sciences. Retrieved from .

-

Hydrolysis Kinetics (Analogous Systems): Connors, K. A., et al. (1986).[1] Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. Wiley-Interscience.[1] (Standard reference for ester hydrolysis mechanisms).

Sources

- 1. CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide - Google Patents [patents.google.com]

- 2. 1613023-40-7|Ethyl 6-chloroquinazoline-2-carboxylate|BLD Pharm [bldpharm.com]

- 3. 144167-50-0|Ethyl 5-bromo-1H-benzo[d]imidazole-2-carboxylate|BLD Pharm [bldpharm.com]

- 4. namiki-s.co.jp [namiki-s.co.jp]

- 5. CAS:2090793-10-3, Ethyl 6-bromoquinazoline-2-carboxylate-毕得医药 [bidepharm.com]

Melting point and physical characteristics of Ethyl 6-bromoquinazoline-2-carboxylate

[1][2]

Executive Summary

Ethyl 6-bromoquinazoline-2-carboxylate (CAS: 2090793-10-3) is a functionalized heteroaromatic ester used primarily as a pharmacophore building block in medicinal chemistry.[1] Its quinazoline core, substituted at the 6-position with bromine, allows for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), while the 2-carboxylate moiety serves as a versatile electrophile for heterocycle formation (e.g., hydrazides, oxadiazoles) or amidation.

This guide addresses the scarcity of specific physical data for the fully aromatic "4-H" congener by synthesizing predictive models with experimentally verified data from its stable precursors, ensuring researchers can handle and characterize the compound with confidence.

Physicochemical Characterization

Identity & Core Properties

The compound exists as a solid at room temperature. While specific experimental melting points for the fully aromatic 2-carboxylate are rarely reported in open databases (due to its frequent in-situ generation or rapid derivatization), it shares structural homology with stable crystalline quinazolines.

| Property | Specification |

| IUPAC Name | Ethyl 6-bromoquinazoline-2-carboxylate |

| CAS Number | 2090793-10-3 |

| Molecular Formula | C₁₁H₉BrN₂O₂ |

| Molecular Weight | 281.11 g/mol |

| Physical State | Solid (Crystalline powder) |

| Color | Off-white to pale yellow |

| Predicted Melting Point | 95–105 °C (Based on structural analogs) |

| Solubility | Soluble in DMSO, DMF, CH₂Cl₂, CHCl₃; Sparingly soluble in EtOH; Insoluble in Water |

| LogP (Calc) | ~2.8–3.1 |

| TPSA | ~52 Ų |

Key Intermediate Comparison

Researchers often purchase or synthesize the 4-chloro derivative (CAS 1159976-38-1) as a more stable precursor. It is critical to distinguish between these two forms during analysis.

| Feature | Target: 4-H (Aromatic) | Precursor: 4-Chloro |

| Structure | H at C4 position | Cl at C4 position |

| CAS | 2090793-10-3 | 1159976-38-1 |

| 1H NMR (Key Signal) | Singlet at δ 9.4–9.6 ppm (H4) | No singlet at H4 region |

| Reactivity | Electrophilic at Ester only | Electrophilic at C4 (SNAr) & Ester |

Synthesis & Production Workflows

The synthesis of the 2-carboxylate scaffold requires careful control of oxidation states. The most robust route avoids the unstable dihydro-intermediates by using oxidative cyclization or starting from the 4-chloro derivative.

Route A: Dehalogenation of 4-Chloro Derivative

This is the most reliable method to obtain the pure 2-carboxylate.

-

Starting Material: Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate.[2][3]

-

Reagent: Zinc dust/Acetic acid or H₂/Pd-C (controlled). Note: H₂/Pd-C risks debromination at C6; Zn/AcOH is preferred for selective 4-dechlorination.

-

Conditions: 0°C to RT, 2–4 hours.

Route B: Cyclization from 2-Amino-5-bromobenzaldehyde

-

Reagents: Ethyl oxamate or Ethyl cyanoformate.

-

Mechanism: Condensation followed by oxidative aromatization.

Visualization of Synthetic Pathways

Figure 1: Synthetic pathways to Ethyl 6-bromoquinazoline-2-carboxylate. The reductive dechlorination (Route A) is often preferred for purity.

Structural Characterization Protocols

To validate the identity of the synthesized compound, the following spectroscopic signatures must be confirmed.

Proton NMR (¹H NMR)

Solvent: DMSO-d₆ or CDCl₃[4]

-

H4 (Pyrimidine Ring): A distinct singlet at δ 9.40 – 9.60 ppm . This is the diagnostic peak confirming the fully aromatic quinazoline system (absence indicates dihydro- impurity).

-

H5 (Aromatic): Doublet (~δ 8.3 ppm, J ≈ 2 Hz) – closest to Nitrogen/Bromine.

-

H7 (Aromatic): Doublet of doublets (~δ 8.0 ppm).

-

H8 (Aromatic): Doublet (~δ 7.9 ppm).

-

Ethyl Group: Quartet (~δ 4.5 ppm) and Triplet (~δ 1.4 ppm).

Mass Spectrometry (MS)

-

Ionization: ESI+

-

Molecular Ion: [M+H]⁺ = 281.0 / 283.0.

-

Isotope Pattern: A characteristic 1:1 doublet intensity ratio for the molecular ion peaks (M and M+2) confirms the presence of a single Bromine atom.

Infrared Spectroscopy (FT-IR)

-

C=O (Ester): Strong band at 1725–1745 cm⁻¹ .

-

C=N (Heterocycle): Medium band at 1610–1630 cm⁻¹ .

-

C-O (Stretch): 1200–1250 cm⁻¹.

Experimental Protocol: Synthesis Verification

Objective: Validation of the 2-carboxylate structure via ester hydrolysis (Saponification Test). Rationale: The 2-ester is electrophilic. Converting it to the acid or a stable amide confirms the functional group integrity.

-

Dissolution: Dissolve 50 mg of Ethyl 6-bromoquinazoline-2-carboxylate in 2 mL THF.

-

Hydrolysis: Add 1 mL of 1M LiOH (aq). Stir at RT for 30 min.

-

Observation: TLC (Hexane:EtOAc 7:3) should show the disappearance of the non-polar ester spot (Rf ~0.6) and the appearance of a baseline spot (Acid).

-

Workup: Acidify with 1M HCl to pH 3. The 6-bromoquinazoline-2-carboxylic acid should precipitate as a white solid (MP > 180 °C dec).

Storage and Stability

-

Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen).

-

Stability: The ester bond at the 2-position is susceptible to hydrolysis under moist conditions. The C4-position is susceptible to nucleophilic attack if not fully aromatic; however, the fully aromatic system is relatively stable.

-

Safety: Treat as a potential skin and eye irritant. Use standard PPE.

References

-

PubChem Compound Summary. (2025). Ethyl 6-bromoquinoline-2-carboxylate (Analogous Structural Data). National Center for Biotechnology Information. Link

-

Bide Pharm. (2024).[5] Product Analysis: Ethyl 6-bromoquinazoline-2-carboxylate (CAS 2090793-10-3).[1] Bide Pharmatech. Link

-

ChemicalBook. (2024). Synthesis of Quinazoline-2-carboxylates via 4-chloro intermediates. ChemicalBook Database. Link

-

Sigma-Aldrich. (2024). Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate (Precursor Data). Merck KGaA. Link

Sources

- 1. CAS:2090595-55-2, Methyl 7-bromoquinazoline-2-carboxylate-毕得医药 [bidepharm.com]

- 2. Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate | Sigma-Aldrich [sigmaaldrich.com]

- 3. Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate | Sigma-Aldrich [sigmaaldrich.com]

- 4. rsc.org [rsc.org]

- 5. 6-Bromo-2,4-dichloro-quinoline-3-carboxylic acid ethyl ester | C12H8BrCl2NO2 | CID 58180801 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: General Synthesis Route for Ethyl 6-bromoquinazoline-2-carboxylate

Abstract

This application note details a robust, scalable synthetic route for Ethyl 6-bromoquinazoline-2-carboxylate , a critical pharmacophore in kinase inhibitor development (e.g., EGFR, VEGFR targets). Unlike the common 4-oxo-quinazoline derivatives, the fully aromatic 2-carboxylate scaffold requires specific oxidative functionalization. This guide prioritizes a Stepwise Cyclization-Oxidation Protocol , utilizing the commercially available 2-amino-5-bromobenzaldehyde as the starting material. The route avoids the formation of the isomeric quinoxaline byproducts common in oxalate-based condensations with benzylamines.

Retrosynthetic Analysis & Strategy

The synthesis of the 2-substituted quinazoline core presents a regioselectivity challenge. Direct condensation of 2-aminobenzylamines with diethyl oxalate typically yields quinoxalines (1,4-diazines) rather than quinazolines (1,3-diazines).

To ensure the formation of the 1,3-diazine core with the ester at the C2 position, this protocol employs a "Methyl-Oxidation" strategy :

-

Construction of the Quinazoline Core: Cyclization of 2-amino-5-bromobenzaldehyde with acetamidine to lock the 1,3-nitrogen arrangement.

-

Functionalization of C2: Selective oxidation of the C2-methyl group to the carboxylic acid using Selenium Dioxide (SeO₂).

-

Esterification: Conversion of the acid to the ethyl ester.

Reaction Scheme

Figure 1: Strategic synthetic pathway avoiding quinoxaline byproduct formation.

Detailed Experimental Protocol

Step 1: Synthesis of 6-Bromo-2-methylquinazoline

This step establishes the heterocyclic core. The use of acetamidine hydrochloride provides the two carbons (C2 and the methyl group) and one nitrogen required to close the ring with the amino-aldehyde.

-

Reagents:

-

2-Amino-5-bromobenzaldehyde (1.0 equiv)

-

Acetamidine hydrochloride (1.5 equiv)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

Solvent: Ethanol (EtOH) or Methanol (MeOH)

-

-

Procedure:

-

Charge a round-bottom flask with 2-amino-5-bromobenzaldehyde (e.g., 10.0 g, 50 mmol) and anhydrous Ethanol (100 mL).

-

Add Acetamidine hydrochloride (7.1 g, 75 mmol) and K₂CO₃ (13.8 g, 100 mmol).

-

Heat the mixture to reflux (78°C) under a nitrogen atmosphere for 4–6 hours.

-

Monitor: Check reaction progress via TLC (Hexane:EtOAc 3:1). The aldehyde spot should disappear.

-

Workup: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in Dichloromethane (DCM), wash with water, dry over Na₂SO₄, and concentrate. Recrystallize from Ethanol/Hexane if necessary.

-

-

Expected Yield: 80–90%

-

Key Data: Product is a solid. ¹H NMR will show a characteristic singlet for the -CH₃ group at ~2.8 ppm and the aromatic C4-H singlet at ~9.2 ppm.

Step 2: Oxidation to 6-Bromoquinazoline-2-carboxylic Acid

This is the critical functionalization step. Selenium Dioxide (SeO₂) is highly specific for oxidizing activated methyl groups on heteroaromatic rings to carboxylic acids (or aldehydes, which are further oxidized).

-

Reagents:

-

6-Bromo-2-methylquinazoline (from Step 1)

-

Selenium Dioxide (SeO₂) (2.5 equiv)

-

Solvent: Pyridine (preferred) or 1,4-Dioxane/Water (10:1)

-

-

Procedure:

-

Dissolve 6-Bromo-2-methylquinazoline (5.0 g, 22.4 mmol) in Pyridine (50 mL).

-

Add SeO₂ (6.2 g, 56 mmol) in portions.

-

Heat the mixture to 80–100°C for 4–8 hours. The reaction will turn dark as Selenium metal precipitates.

-

Monitor: LC-MS is recommended to distinguish between the aldehyde intermediate and the carboxylic acid product.

-

Workup: Filter the hot solution through a Celite pad to remove precipitated Selenium. Wash the pad with hot pyridine.

-

Concentrate the filtrate to dryness. Resuspend the residue in water and adjust pH to ~3–4 with 1N HCl to precipitate the carboxylic acid.

-

Filter the solid, wash with water, and dry in a vacuum oven at 50°C.

-

-

Expected Yield: 60–75%[1]

-

Safety Note: SeO₂ is toxic and volatile. Work in a well-ventilated fume hood.

Step 3: Esterification to Ethyl 6-bromoquinazoline-2-carboxylate

Standard Fischer esterification converts the acid to the final ethyl ester.

-

Reagents:

-

6-Bromoquinazoline-2-carboxylic acid[2]

-

Thionyl Chloride (SOCl₂) (3.0 equiv) or H₂SO₄ (cat.)

-

Solvent: Anhydrous Ethanol

-

-

Procedure:

-

Suspend 6-Bromoquinazoline-2-carboxylic acid (3.0 g) in anhydrous Ethanol (30 mL).

-

Cool to 0°C in an ice bath.

-

Dropwise add Thionyl Chloride (2.6 mL, 35 mmol). Caution: Exothermic gas evolution.

-

Heat to reflux for 3 hours. The solid should dissolve as the ester forms.

-

Workup: Concentrate the solvent in vacuo. Dilute the residue with saturated NaHCO₃ (aq) to neutralize. Extract with Ethyl Acetate (3x).

-

Purification: Dry organic layers over MgSO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

-

-

Expected Yield: 85–95%

Critical Process Parameters (CPP) & Troubleshooting

| Parameter | Specification | Rationale | Troubleshooting |

| Stoichiometry (Step 1) | Acetamidine (1.5 eq) | Excess ensures complete consumption of the aldehyde, preventing side reactions. | If conversion is low, add 0.5 eq more Acetamidine and extend reflux. |

| Temperature (Step 2) | 80–100°C | Required for SeO₂ activation. Too high (>110°C) may cause decarboxylation. | If decarboxylation is observed (loss of mass), lower temp to 80°C. |

| Solvent (Step 2) | Pyridine | Acts as both solvent and base/catalyst for the oxidation mechanism. | If Pyridine is avoided due to toxicity, use Dioxane/H₂O (10:1) but expect slower rates. |

| Moisture (Step 3) | Anhydrous | Water competes with ethanol, hydrolyzing the acid chloride intermediate back to acid. | Use freshly distilled Ethanol and a drying tube. |

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow for the synthesis process.

References

-

General Quinazoline Synthesis: Mhaske, S. B., & Argade, N. P. (2006). The chemistry of recently isolated naturally occurring quinazolinone alkaloids. Tetrahedron, 62(42), 9787-9826.

-

SeO₂ Oxidation of Methyl-Heterocycles: Sakamoto, T., et al. (1982). Condensed Heteroaromatic Ring Systems. Synthesis of Quinoline and Quinazoline Derivatives. Chemical & Pharmaceutical Bulletin, 30(10), 3647-3656.

-

Alternative Cyclization Approaches (Contextual): Wang, D., & Gao, F. (2013). Quinazoline Synthesis via One-Pot Reaction.[3][4] Chemistry Central Journal.

-

Reaction of 2-Aminobenzaldehyde with Amidines: Armarego, W. L. F. (1961). Quinazolines. Part III. Synthesis of some 2- and 4-substituted quinazolines. Journal of the Chemical Society, 2697-2700.

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of Ethyl 6-bromoquinazoline-2-carboxylate

For: Researchers, scientists, and drug development professionals

Introduction

Quinazoline derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide range of biological activities, including anticancer and antimicrobial properties.[1] The functionalization of the quinazoline scaffold is therefore of paramount importance in the discovery and development of new pharmaceuticals. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile toolkit for the synthesis of complex molecules, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[2][3]

This guide provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of Ethyl 6-bromoquinazoline-2-carboxylate , a key intermediate for the synthesis of novel quinazoline-based compounds. We will delve into the practical application of several key cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings. For each reaction, we will provide a detailed, step-by-step protocol, a discussion of the underlying mechanism, and a summary of key reaction parameters.

The quinazoline nitrogen can potentially act as a ligand and poison the palladium catalyst.[4] To mitigate this, the use of bulky phosphine ligands is often recommended to shield the metal center.[4]

Suzuki-Miyaura Coupling: C-C Bond Formation with Boronic Acids

The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of C-C bonds between an organoboron compound and an organic halide.[5] Its mild reaction conditions and the commercial availability of a vast array of boronic acids make it a preferred method for introducing aryl, heteroaryl, or vinyl substituents.

Scientific Rationale

The choice of catalyst, ligand, base, and solvent system is critical for a successful Suzuki-Miyaura coupling.

-

Catalyst and Ligand: A palladium(0) species is the active catalyst. Often, a stable Pd(II) precatalyst like Pd(OAc)₂ or a preformed complex such as [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is used, which is reduced in situ.[6] The ligand stabilizes the palladium catalyst and modulates its reactivity. For electron-deficient substrates like quinazolines, electron-rich and bulky phosphine ligands are often employed to promote the oxidative addition step and prevent catalyst deactivation.[4]

-

Base: The base is crucial for the transmetalation step, where it activates the boronic acid to form a more nucleophilic boronate species.[3] The choice of base depends on the substrate's sensitivity. Inorganic bases like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) are commonly used.[6]

-

Solvent: A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.[7] Degassing the solvent is essential to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[5]

Catalytic Cycle: Suzuki-Miyaura Coupling

Detailed Experimental Protocol

-

Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add Ethyl 6-bromoquinazoline-2-carboxylate (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and sodium carbonate (2.0 mmol, 2.0 equiv.).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

-

Catalyst and Solvent Addition: Under the inert atmosphere, add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%). Add a degassed 4:1 mixture of 1,4-dioxane and water (5 mL) via syringe.

-

Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-16 hours.[8]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

-

Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[8]

Data Summary Table

| Parameter | Condition | Rationale |

| Catalyst | Pd(dppf)Cl₂ (3 mol%) | Effective precatalyst for a wide range of Suzuki couplings. |

| Ligand | dppf (in precatalyst) | Bidentate ligand offering good catalyst stability.[4] |

| Base | Na₂CO₃ (2.0 equiv.) | Common and effective base for activating boronic acids.[6] |

| Solvent | 1,4-Dioxane/Water (4:1) | Good solvent system for dissolving both organic and inorganic reagents.[8] |

| Temperature | 90 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate. |

| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation and deactivation of the Pd(0) catalyst.[5] |

Heck Reaction: Vinylation of the Quinazoline Core